
2,2,2-trifluoroethanimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2,2,2-trifluoroethanimidothioic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethanimidothioic acid involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反应分析
Types of Reactions
2,2,2-trifluoroethanimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated compound or an alkylated derivative.
科学研究应用
2,2,2-trifluoroethanimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 2,2,2-trifluoroethanimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: this compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
属性
IUPAC Name |
2,2,2-trifluoroethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBAIMIVLDKBTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)(C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
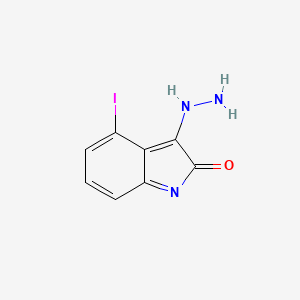
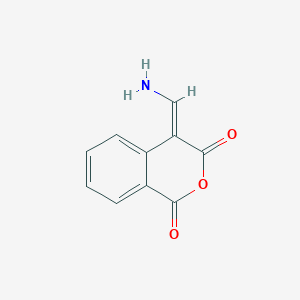
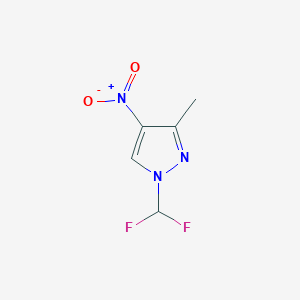
![methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7853103.png)
![Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7853104.png)
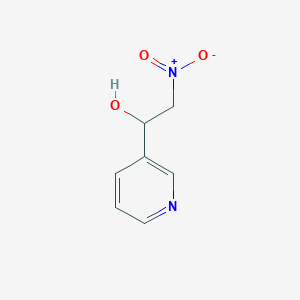
![sodium;(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazinan-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853112.png)
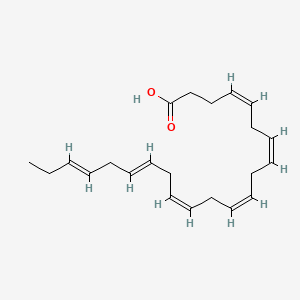
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B7853121.png)
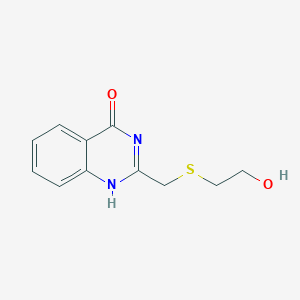
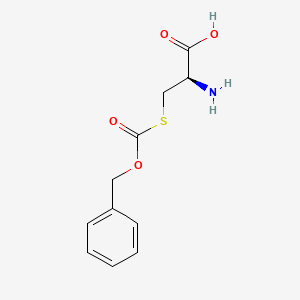
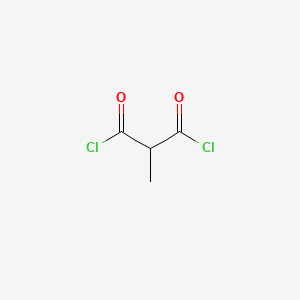
![5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B7853172.png)
![[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide](/img/structure/B7853175.png)
